REACTION_CXSMILES
|
CS[C:3](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[S:4][CH3:5].[CH3:11][NH:12][NH2:13]>O>[NH2:8][C:7]1[C:6]([C:9]#[N:10])=[C:3]([S:4][CH3:5])[N:12]([CH3:11])[N:13]=1
|
Name
|
|
Quantity
|
9.63 g
|
Type
|
reactant
|
Smiles
|
CSC(SC)=C(C#N)C#N
|
Name
|
methylhydrazine
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate suction filtered
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NN(C(=C1C#N)SC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |